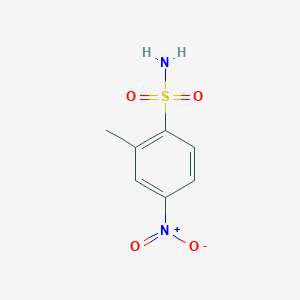

2-Methyl-4-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

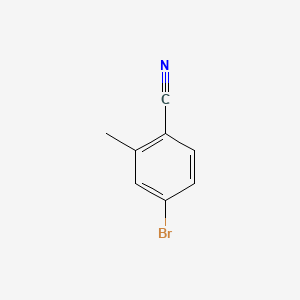

2-Methyl-4-nitrobenzene-1-sulfonamide is a biochemical used for proteomics research . It is a methylated sulfonamide and a major impurity of Saccharin .

Synthesis Analysis

A new effective approach to the synthesis of novel Schiff base compounds of 2-amino-N-[4-(morpholin-4-yl) phenyl]benzenesulfonamide has been synthesized from commercially available 1-Chloro-4-nitrobenzene as a starting material .

Molecular Structure Analysis

The molecular formula of 2-Methyl-4-nitrobenzene-1-sulfonamide is C7H8N2O4S, with a molecular weight of 216.22 . The InChI code is 1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) .

Physical And Chemical Properties Analysis

The physical form of 2-Methyl-4-nitrobenzene-1-sulfonamide is a powder . It has a melting point of 155-157°C . The compound has a density of 1.5±0.1 g/cm^3, a boiling point of 432.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Synthesis of New Sulfonamide Compounds

Sulfonamides, including 2-Methyl-4-nitrobenzene-1-sulfonamide, are used in the synthesis of new compounds. For example, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The compound was characterized by X-ray crystallographic analysis and spectroscopic methods .

Antibacterial Properties

Sulfonamides exhibit a range of pharmacological activities, including antibacterial properties. They play a role in treating a diverse range of disease states . For instance, Sulfamethazine (SMZ) is a commonly used sulphonamide drug in veterinary medicine that acts as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Various Diseases

Sulfonamides are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Toxicity Studies

Studies have been conducted on the toxicity of sulfonamides. They have potential to cause various unfavourable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction .

Environmental Toxicity

Research has also been conducted on the environmental toxicity of sulfonamides .

Alkyl Transfer Reagents

Sulfonimidates, which are related to sulfonamides, have found uses as alkyl transfer reagents to acids, alcohols and phenols .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs.

Mode of Action

2-Methyl-4-nitrobenzene-1-sulfonamide, a secondary sulfonamide, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the zinc ion (Zn(ii)) in the active site of CA . This binding reaction is linked to the deprotonation of the amino group and protonation of the Zn(ii)-bound hydroxide .

Biochemical Pathways

The binding of 2-Methyl-4-nitrobenzene-1-sulfonamide to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible reaction of carbon dioxide and water to bicarbonate and protons . This can impact various biochemical pathways, particularly those involving pH regulation and carbon dioxide transport.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Methyl-4-nitrobenzene-1-sulfonamide. For instance, the binding affinity of sulfonamides to carbonic anhydrase can show a U-shape dependence on pH .

Safety and Hazards

2-Methyl-4-nitrobenzene-1-sulfonamide is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also a suspected carcinogen with experimental tumorigenic data .

properties

IUPAC Name |

2-methyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRWKUUAOATUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309527 |

Source

|

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitrobenzene-1-sulfonamide | |

CAS RN |

22952-19-8 |

Source

|

| Record name | NSC212234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.